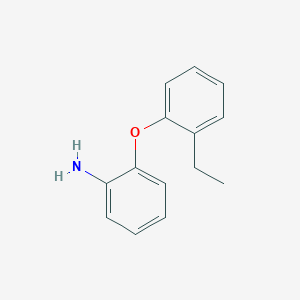

3-吗啉-4-基-N-苯基丙酰胺

描述

Synthesis Analysis

The synthesis of morpholine derivatives has been investigated in several studies. For instance, one study synthesized 10 morpholine mannich base derivatives by a three-component reaction of morpholine, N-phenylacetamide, and various substituted benzaldehydes . Another study proposed a convenient one-pot synthesis of α-bromoacrylic acid esters followed by their conversion into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines .Molecular Structure Analysis

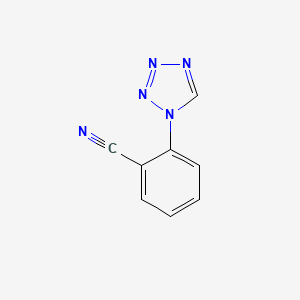

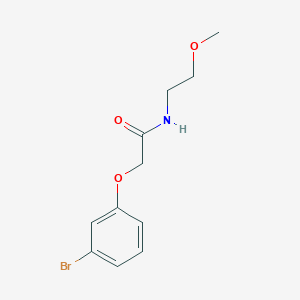

The molecular formula of 3-morpholin-4-yl-N-phenylpropanamide is C13H18N2O2 . It is an organic compound containing a morpholine moiety, which consists of a six-member aliphatic saturated ring .Chemical Reactions Analysis

The metabolism mechanism of morpholine derivatives has been investigated in several studies. For example, one study investigated the metabolism mechanism of (S)-N-[1-(3-morpholin-4ylphenyl)ethyl]-3-phenylacrylamide, mediated by CYP3A4 Cytochrome, using density functional QM calculations aided with molecular mechanics/molecular dynamics simulations .科学研究应用

抗菌活性

3-吗啉-4-基-N-苯基丙酰胺及其衍生物表现出显著的抗菌活性。研究表明它们对各种细菌和真菌菌株有效。例如,该化合物的某些曼尼希碱基衍生物对表皮葡萄球菌表现出很高的抗菌活性 (Idhayadhulla 等人,2014)。另一项研究合成了该化合物的衍生物,发现它们具有良好的抗菌和抗真菌活性 (Velupillai 等人,2015)。

抗癌潜力

多项研究调查了 3-吗啉-4-基-N-苯基丙酰胺衍生物的抗癌潜力。合成生物活性化合物(包括潜在抗癌药物)的一个重要中间体是该化合物的衍生物 (Wang 等人,2016)。此外,人们已经研究了 1-(4-甲基苯基)-3-(吗啉-4-基)-2-苯基-1-R-丙醇盐酸盐等化合物及其抗肿瘤活性,突出了该化合物在癌症研究中的相关性 (Isakhanyan 等人,2016)。

神经激肽-1 受体拮抗作用

神经激肽-1 受体拮抗剂的研究包括 3-吗啉-4-基-N-苯基丙酰胺的衍生物。这些衍生物在与呕吐和抑郁等疾病的临床疗效相关的临床前试验中显示出疗效 (Harrison 等人,2001)。

抗寄生虫活性

源自 3-吗啉-4-基-N-苯基丙酰胺的化合物已被测定其抗寄生虫活性。一些衍生物对锥虫菌株、利什曼原虫和恶性疟原虫表现出中等至非常好的活性 (Kuettel 等人,2007)。

结构和合成研究

该化合物的衍生物的合成和结构优化已被广泛研究。这些研究包括合成各种衍生物、检查其晶体结构以及评估其生物活性 (Lu 等人,2017)。

作用机制

Target of Action

Morpholine derivatives have been studied extensively for their chemical, structural, and pharmacological properties . They have a broad spectrum of biological properties and are an important pharmacophore in the drug discovery process . Morpholino oligos bind to complementary sequences of RNA and get in the way of processes . They are commonly used to prevent a particular protein from being made in an organism or cell culture .

Mode of Action

Morpholino oligos, which are uncharged molecules for blocking sites on rna, are known to have various effects depending on the sort of target they bind . They can block ribosome assembly and stop translation of a protein from an mRNA, bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing, bind to precursors of miRNA, inhibiting the maturation of the miRNA, and bind to mature miRNA, inhibiting the activity of the miRNA .

Biochemical Pathways

It’s worth noting that the phenylpropanoid pathway, which is biosynthesized by plants from the amino acids phenylalanine and tyrosine in the shikimic acid pathway, could be relevant given the phenylpropanamide component of the compound .

Pharmacokinetics

The pharmacokinetics of morpholino oligomers have been studied in the context of duchenne muscular dystrophy treatment .

Result of Action

Morpholine mannich base derivatives, which include morpholine, have shown considerable antimicrobial activity . They were found to be more active towards gram-positive than gram-negative bacteria .

Action Environment

It’s worth noting that the compound is harmful to public health and the environment by destroying ozone in the upper atmosphere .

未来方向

The future directions for 3-morpholin-4-yl-N-phenylpropanamide and similar compounds are promising. They are being explored for their potential use in various fields, including drug discovery. For instance, a potential new drug to fight against the COVID-19 virus, (E)-1-(2,4-dichlorophen-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one molecule, has been investigated via computational assessment and molecular docking approach .

属性

IUPAC Name |

3-morpholin-4-yl-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(14-12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15/h1-5H,6-11H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNVJDSZHKBYON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine](/img/structure/B3138141.png)

![1-[(2-Iodoethoxy)methyl]-4-methoxybenzene](/img/structure/B3138159.png)

![4-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B3138172.png)

![Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3138198.png)

![2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole](/img/structure/B3138210.png)